molecular formula C16H14FNO4 B5419212 3-(3-Fluoro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one

3-(3-Fluoro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one

Cat. No.: B5419212
M. Wt: 303.28 g/mol
InChI Key: BHAORDYATYVHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one is a synthetic isobenzofuran-1(3H)-one derivative developed for research applications. This compound is of significant interest in medicinal chemistry and chemical biology due to the established biological activities of its core structural family. Isobenzofuranones are a recognized class of oxygen-containing heterocycles known to exhibit diverse pharmacological properties . Specifically, structural analogs of this compound have been identified as potent tyrosinase inhibitors, functioning through a mechanism that involves interaction with the copper atoms present in the enzyme's active site, similar to the well-known inhibitor kojic acid . Tyrosinase is a key enzyme in melanin biosynthesis, making such inhibitors valuable probes for dermatological and pigmentary disorder research. The molecular scaffold incorporates a 3-(3-fluorophenylamino) substituent, a modification that can fine-tune electronic properties and binding affinity, alongside 6,7-dimethoxy groups which are common pharmacophores that enhance molecular interaction with biological targets. The core isobenzofuranone structure is planar, and substitutions at the 3-position can influence the dihedral angles of attached rings, which is a critical factor for supramolecular assembly and crystal packing via weak intermolecular interactions such as C–H···O bonds . Researchers can utilize this chemical reagent as a building block in heterocyclic synthesis or as a lead compound for developing new therapeutic agents, particularly in oncology and enzyme inhibition studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-fluoroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-20-12-7-6-11-13(14(12)21-2)16(19)22-15(11)18-10-5-3-4-9(17)8-10/h3-8,15,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAORDYATYVHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isobenzofuran Core: The isobenzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Introduction of the Fluoro-phenylamino Group: The fluoro-phenylamino group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluoro-substituted aniline with the isobenzofuran core in the presence of a suitable base.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes related to disease processes or cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 3-(3-Fluoro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one and related compounds:

Compound Name Substituents Synthesis Method Molecular Weight Potential Applications Key References
This compound 3-Fluoro-phenylamino, 6,7-dimethoxy Not explicitly described ~302* Hypothetical anticancer/anti-inflammatory agent
6-Ethyl-5,7-dimethoxy-3H-isobenzofuran-1-one 6-Ethyl, 5,7-dimethoxy Tandem Michael-Dieckmann reaction Not provided Intermediate in natural product synthesis (e.g., O-methylasparvenone)
4-Chloromethyl-6,7-dimethoxy-3H-isobenzofuran-1-one (CAS 6518-91-8) 4-Chloromethyl, 6,7-dimethoxy Not specified 242.656 Synthetic intermediate for functionalized derivatives
3-(9-Hydroxymethyl-4-methoxy-6-methyl-tetrahydroisoquinoline-yl)-6,7-dimethoxy-3H-isobenzofuran-1-one Complex substituent (hydroxymethyl-tetrahydroisoquinoline) Blanc reaction with formalin/HCl Not provided Microtubule-targeted anticancer agent
3-[[6-(2-Dimethylaminoethyl)-benzodioxol-5-yl]methylene]-6,7-dimethoxy-3H-isobenzofuran-1-one Dimethylaminoethyl-benzodioxol substituent Not specified ~430† Potential CNS-targeted activity (due to dimethylamino group)

*Calculated based on formula (C₁₆H₁₃FNO₄). †From (C₂₆H₂₂O₆).

Structural and Functional Differences

  • Substituent Effects: Fluoro vs. Chloro: The 3-fluoro-phenylamino group in the target compound offers enhanced electronegativity and metabolic stability compared to the chloromethyl group in CAS 6518-91-6. Fluorine’s smaller size may improve target binding efficiency . Amino vs. Complex Substituents: The noscapine-inspired hydroxymethyl-tetrahydroisoquinoline substituent () increases steric bulk and polarity, likely improving water solubility but reducing membrane permeability compared to the target compound .
  • Synthetic Pathways: The tandem Michael-Dieckmann reaction (used for 6-ethyl-5,7-dimethoxy derivatives) enables efficient tetralone scaffold construction , whereas the Blanc reaction () facilitates hydroxymethylation via formaldehyde and HCl . The target compound’s synthesis may involve nucleophilic aromatic substitution or palladium-catalyzed coupling for the phenylamino group.

Biological Activity

3-(3-Fluoro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H16FNO3C_{17}H_{16}FNO_3, with a molecular weight of approximately 303.31 g/mol. The structure features a fluorophenyl group, which is critical for its biological interactions.

Research suggests that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Tumor Growth : The compound has shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Genotoxicity and Cytotoxicity : Studies indicate that related compounds may increase chromosomal damage and induce cell death in specific tissues, such as liver and kidney cells .

Biological Activity Overview

Activity Description Reference
Anticancer Effects Induces apoptosis in tumor cells; reduces tumor weight in animal models.
Genotoxic Potential Increases frequency of chromosomal damage; significant at various dosages.
Cytotoxic Effects Causes cell death in liver and kidney cells; promotes splenic phagocytosis.
Chemopreventive Effects Reduces DNA damage when used in combination with other chemotherapeutics.

Case Studies

  • Antitumor Activity in Melanoma Models :
    • A study conducted on B16F10 melanoma models demonstrated that the compound significantly reduced tumor weight by approximately 4.59 times compared to control groups when administered at optimal doses .
  • Genotoxicity Assessment :
    • In a genotoxicity study involving various dosages (5, 10, and 20 mg/kg), the compound was shown to increase micronucleus frequency significantly across all doses tested. This suggests a dose-dependent response in genotoxic effects .
  • Combination Therapy Studies :
    • The compound was evaluated alongside cyclophosphamide and cisplatin, revealing a chemopreventive effect that reduced DNA damage by 41.22% to 43.27% compared to controls . This indicates potential for use in combination therapies for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-Fluoro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one, and what factors influence the choice of reaction conditions?

  • Methodological Answer : Synthesis typically involves fluorination and cyclization steps. For example, fluorinating agents like Selectfluor or NFSI are used under controlled conditions (e.g., anhydrous solvents, 40–80°C) to introduce the fluorine substituent . Subsequent cyclization or substitution with amines (e.g., 3-fluoroaniline) can yield the target compound. Reaction conditions depend on precursor stability, regioselectivity, and scalability. For instance, the Blanc reaction (using HCl and formalin) has been adapted for analogous isobenzofuranones to introduce hydroxy or amino groups .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer : X-ray crystallography using programs like SHELX-90 for phase annealing or ORTEP-3 for structural visualization is critical for unambiguous confirmation . Complementary techniques include 1^1H/13^13C NMR to verify substituent positions (e.g., methoxy at C6/C7) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, crystallographic data for similar compounds (e.g., diphenylamino derivatives) have been resolved using WinGX software .

Q. What initial biological screening approaches are recommended for evaluating the bioactivity of this compound?

  • Methodological Answer : Prioritize in vitro assays targeting microtubule stability or kinase inhibition, as structurally related isobenzofuranones (e.g., noscapine analogs) show anticancer activity via tubulin binding . Use cell viability assays (e.g., MTT) on cancer cell lines, paired with negative controls (e.g., non-cancerous cells) to assess selectivity. Dose-response curves (0.1–100 µM) and IC50_{50} calculations are standard .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during asymmetric synthesis?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., organocatalysts) can be employed during key steps like cyclization. For example, Michael-Dieckmann reactions have been used to construct enantiopure tetralone scaffolds in related compounds . Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.

Q. What computational strategies resolve contradictions in reported structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Hybrid modeling combining molecular docking (e.g., AutoDock for tubulin binding) and QSAR analysis can reconcile divergent biological data. For instance, receptor-response models (e.g., bioelectronic nose assays) differentiate agonistic vs. antagonistic effects based on substituent electronic profiles . Validate predictions with site-directed mutagenesis or competitive binding assays.

Q. How can crystallographic data discrepancies (e.g., bond length variations) be addressed in structural studies?

  • Methodological Answer : Refine diffraction data using SHELX-90’s phase annealing to minimize model bias . Compare results with density functional theory (DFT)-optimized geometries to identify outliers. For example, WinGX and ORTEP-3 have resolved torsional angle mismatches in isobenzofuranones by iterative refinement .

Q. What advanced purification techniques improve yield in multi-step syntheses of this compound?

  • Methodological Answer : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates. For polar byproducts, countercurrent chromatography (CCC) or preparative HPLC (C18 column) enhances purity. Crystallization from ethanol/water mixtures (7:3 v/v) has achieved >95% purity for analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.